REACTION_SMILES
|
[CH3:16][OH:17].[CH3:1][C:2]1([CH3:15])[NH:3][C:4](=[O:14])[c:5]2[c:6]([N+:11]([O-:12])=[O:13])[cH:7][cH:8][cH:9][c:10]21>>[CH3:1][C:2]1([CH3:15])[NH:3][C:4](=[O:14])[c:5]2[c:6]([NH2:11])[cH:7][cH:8][cH:9][c:10]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)NC(=O)c2c([N+](=O)[O-])cccc21
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)NC(=O)c2c(N)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |